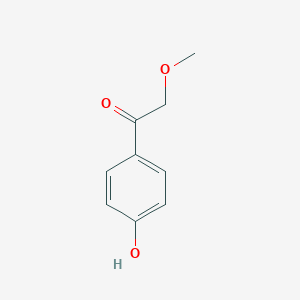

1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-hydroxyphenyl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXGFSJRCMJOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185915 | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32136-81-5 | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32136-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032136815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-2-methoxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-HYDROXYPHENYL)-2-METHOXYETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA3P0U4OWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Hydroxyphenyl)-2-methoxyethan-1-one chemical properties

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Abstract

This compound, also known as 2-Methoxy-4'-hydroxyacetophenone, is an organic compound of interest in various scientific fields. Structurally, it is an acetophenone derivative characterized by a para-substituted hydroxyl group and an alpha-substituted methoxy group.[1] These functional groups contribute to its potential as an antioxidant and its utility as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and a summary of its known characteristics, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a tan solid under standard conditions.[2] Its core structure consists of a phenyl ring functionalized with a ketone, a hydroxyl group, and a methoxy group, which influence its chemical behavior and solubility.[1]

Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | 1-(4-hydroxyphenyl)-2-methoxyethanone | [3][4] |

| CAS Number | 32136-81-5 | [5][6] |

| Molecular Formula | C₉H₁₀O₃ | [5][6] |

| SMILES | COCC(=O)C1=CC=C(C=C1)O | [3] |

| InChIKey | HUXGFSJRCMJOAK-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Methoxy-4'-hydroxyacetophenone, 4-Hydroxy-α-methoxyacetophenone, Ethanone, 1-(4-hydroxyphenyl)-2-methoxy- | [1][7] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [3][7] |

| Exact Mass | 166.062994177 Da | [3][7] |

| Melting Point | 128-130 °C (recrystallized from Benzene) | [5][6][7] |

| Boiling Point | 315.6 ± 22.0 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Flash Point | 128.9 °C | [5][7] |

| pKa | 7.84 ± 0.15 (Predicted) | [7] |

| LogP (XLogP3) | 1.4 | [7] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | [7] |

Spectral Information

Spectral data are crucial for the structural elucidation and confirmation of this compound.

-

¹³C NMR Spectra: Data available through spectral databases confirm the carbon skeleton of the molecule.[3]

-

Infrared (IR) Spectra: FTIR spectra, typically acquired using a KBr-pellet technique, are available and provide information about the compound's functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.[3]

-

Mass Spectrometry: Mass spectral data are available for determining the molecular weight and fragmentation pattern of the compound.[3]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following protocols are based on established chemical literature.[2]

Synthesis from 2-Bromo-1-(4-hydroxyphenyl)acetophenone

This method involves the nucleophilic substitution of bromide with a methoxide group.

Materials:

-

2-Bromo-1-(4-hydroxyphenyl)acetophenone (1.0 eq)

-

Methanol (as solvent and reagent source)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or other suitable acid for pH adjustment

Procedure:

-

Dissolve 2.0 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).[2]

-

Slowly add the methanolic NaOH solution dropwise to the solution of the bromo-ketone at room temperature.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 30 g of ice water.[2]

-

Adjust the pH of the aqueous mixture to 6 using a suitable acid, which will cause the product to precipitate.[2]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under a vacuum.

-

The resulting yellowish-green product can be further purified by recrystallization from a suitable solvent like benzene to yield tan crystals.[2][7] The yield is approximately 85%.[2]

Synthesis via Catalytic Debenzylation

This method is suitable if starting from a benzyl-protected precursor.

Materials:

-

1-(4-Benzyloxyphenyl)-2-methoxyethanone (1.0 eq)

-

Methanol (as solvent)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve 1-(4-benzyloxyphenyl)-2-methoxyethanone in methanol in a hydrogenation vessel.[2]

-

Add a catalytic amount of 5% Pd/C to the solution.[2]

-

Pressurize the vessel with hydrogen gas (e.g., 5 bars).[2]

-

Stir the reaction mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.[2]

-

Monitor the reaction by TLC to confirm the removal of the benzyl protecting group.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain this compound in high purity (reported yield of 81%).[2]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

- 1. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]

- 2. This compound | 32136-81-5 [chemicalbook.com]

- 3. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Page loading... [guidechem.com]

- 6. anaxlab.com [anaxlab.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2'-Hydroxy-4'-methoxyacetophenone (Paeonol)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2'-Hydroxy-4'-methoxyacetophenone, a significant phenolic compound commonly known as Paeonol. Found in various medicinal plants, including the root bark of Paeonia suffruticosa, its precise molecular structure is critical for understanding its biological activities and for the development of new therapeutic agents. This document details the spectroscopic analysis and synthetic methodologies pivotal to confirming its chemical identity.

Spectroscopic Data Summary

The structural framework of 2'-Hydroxy-4'-methoxyacetophenone has been meticulously characterized using a suite of spectroscopic techniques. The quantitative data derived from these analyses are summarized below, providing a clear and concise reference for its identification.

| Spectroscopic Technique | Parameter | Observed Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | 7.80 (d, J=9.4 Hz, 1H), 6.54 (d, J=2.3 Hz, 1H), 6.53 (dd, J=9.4, 2.3 Hz, 1H), 3.82 (s, 3H), 2.57 (s, 3H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm | 197.4 (C=O), 164.1 (C-OH), 158.7 (C-OCH₃), 132.5 (CH), 121.6 (C), 106.0 (CH), 99.6 (CH), 55.5 (OCH₃), 31.8 (CH₃)[1] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Calculated: 205.08592, Found: 205.06449[1] |

| [M+Na]⁺ | Calculated: 227.06787, Found: 227.06788[1] | |

| Infrared (IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | A broad range of characteristic absorptions are typically observed, including O-H stretching, C=O stretching, and C-O stretching. |

| Physical Properties | Melting Point | 48-50 °C |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol |

Experimental Protocols

The synthesis and subsequent purification of 2'-Hydroxy-4'-methoxyacetophenone are crucial for obtaining a pure sample for structural analysis and further research. A widely adopted synthetic route is the selective methylation of 2,4-dihydroxyacetophenone.

Synthesis of 2'-Hydroxy-4'-methoxyacetophenone

This protocol is based on the selective methylation of 2,4-dihydroxyacetophenone using dimethyl sulfate in a biphasic system, which is a method suitable for industrial-scale production.[2]

Materials:

-

2,4-dihydroxyacetophenone

-

Dimethyl sulfate

-

Toluene (or another suitable aromatic hydrocarbon)

-

Aqueous sodium hydroxide solution

-

Tetra-n-butylammonium bromide (phase-transfer catalyst)

-

Hexane or Heptane (for crystallization)

Procedure:

-

A mixture of 2,4-dihydroxyacetophenone, toluene, and water is prepared in a reaction vessel.

-

A phase-transfer catalyst, such as tetra-n-butylammonium bromide, is added to the mixture.

-

The pH of the aqueous phase is adjusted to and maintained between 8.5 and 10.5 by the controlled addition of an alkaline aqueous solution (e.g., sodium hydroxide).[2]

-

Dimethyl sulfate is added to the reaction mixture, and the temperature is maintained between 30-50 °C (preferably 35-40 °C).[2]

-

The reaction is monitored for completion.

-

Upon completion, the organic layer is separated.

-

The organic solvent (toluene) is partially concentrated under reduced pressure.

-

An aliphatic hydrocarbon such as hexane or heptane is added to the concentrated solution, followed by cooling to induce crystallization of the 2'-Hydroxy-4'-methoxyacetophenone product.[2]

-

The crystalline product is collected by filtration and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the purified product is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. The chemical shifts, splitting patterns, and integration values of the signals are analyzed to determine the number and connectivity of protons in the molecule.

-

¹³C NMR Analysis: The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer. The chemical shifts of the carbon signals are analyzed to identify the different carbon environments, including carbonyl, aromatic, and methyl carbons.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental composition.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is analyzed, either as a neat liquid, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether) are identified.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of 2'-Hydroxy-4'-methoxyacetophenone.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis leading to the structure confirmation of 2'-Hydroxy-4'-methoxyacetophenone.

Caption: Key functional groups of 2'-Hydroxy-4'-methoxyacetophenone and their corresponding spectroscopic signals.

References

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxy-α-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-α-methoxyacetophenone, more commonly known as apocynin or acetovanillone, is a naturally occurring organic compound with the chemical formula C₉H₁₀O₃.[1][2] First isolated from the root of Canadian hemp (Apocynum cannabinum), it has garnered significant interest in the scientific community for its pharmacological properties, most notably as an inhibitor of NADPH oxidase.[1][2] This enzyme is crucial in the production of reactive oxygen species (ROS), implicating apocynin in the study and potential treatment of various inflammatory diseases, atherosclerosis, and neurodegenerative disorders.[2][3] This technical guide provides an in-depth overview of its core physical characteristics, experimental protocols for their determination, and relevant biological pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Hydroxy-α-methoxyacetophenone are summarized below. These values are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)ethanone | [1][2] |

| Synonyms | Apocynin, Acetovanillone | [1][2] |

| CAS Number | 498-02-2 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molar Mass | 166.17 g/mol | [1] |

| Appearance | Light yellow to yellow solid; off-white to brown powder | [4] |

| Odor | Faint vanilla odor | [1][4] |

| Melting Point | 112°C to 116°C | [1][2] |

| Boiling Point | 295°C to 300°C | [1][2] |

Solubility Profile

Apocynin's solubility is a critical factor for its use in both in vitro and in vivo studies.

| Solvent | Solubility |

| Hot Water | Soluble |

| Ethanol | Soluble (to 100 mM) |

| DMSO | Soluble (to 100 mM) |

| Benzene | Soluble |

| Chloroform | Soluble |

| Ether | Soluble |

| Ethyl Acetate | Soluble |

| Petroleum Ether | Insoluble |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Hydroxy-α-methoxyacetophenone.

| Spectroscopic Technique | Key Characteristics |

| UV-Vis | Strong absorption with two peaks at 275 nm and 303 nm in aqueous solutions.[3] |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl group.[5] |

| ¹³C NMR | Signals representing the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ketone and the aromatic carbons. |

| FT-IR | Vibrational bands indicating the presence of O-H (hydroxyl), C-H (aromatic and methyl), C=O (ketone), and C-O (ether) functional groups. |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic characteristics of 4-Hydroxy-α-methoxyacetophenone.

Determination of Melting Point (Thiele Tube Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

4-Hydroxy-α-methoxyacetophenone sample

-

Capillary tubes (sealed at one end)

-

Thiele tube

-

High-temperature oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

-

Rubber band or wire

Procedure:

-

Sample Preparation: A small amount of the dry, powdered 4-Hydroxy-α-methoxyacetophenone is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with oil to a level above the top arm. The thermometer and capillary tube are attached together using a rubber band, with the sample aligned with the thermometer bulb.

-

Heating: The apparatus is gently heated at the side arm of the Thiele tube. The convection currents of the oil ensure uniform heating.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The melting point is reported as a range.

UV-Vis Spectroscopy for Absorbance Characteristics

Objective: To determine the wavelengths of maximum absorbance (λmax) and molar absorptivity.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

4-Hydroxy-α-methoxyacetophenone sample

-

Solvent (e.g., water or ethanol)

Procedure:

-

Stock Solution Preparation: A stock solution of known concentration (e.g., 1 mM) of 4-Hydroxy-α-methoxyacetophenone is prepared by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Serial Dilutions: A series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) are prepared from the stock solution.[3]

-

Spectrophotometer Setup: The spectrophotometer is blanked using the solvent in a quartz cuvette.

-

Measurement: The absorbance of each dilution is measured across a UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax values.

-

Data Analysis: A calibration curve is plotted (Absorbance vs. Concentration) for each λmax. The molar absorptivity coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Materials:

-

NMR spectrometer

-

NMR tubes

-

4-Hydroxy-α-methoxyacetophenone sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The resulting spectrum shows chemical shifts (δ) in parts per million (ppm), integration (relative number of protons), and splitting patterns (multiplicity) for each unique proton environment.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is then acquired. This spectrum shows a single peak for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Biological Activity and Experimental Workflow

4-Hydroxy-α-methoxyacetophenone's primary biological role studied is the inhibition of NADPH oxidase, which reduces oxidative stress.

References

- 1. Apocynin - Wikipedia [en.wikipedia.org]

- 2. 4'-Hydroxy-3'-methoxyacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 32136-81-5 Erroneously, Correct CAS: 3919-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. It is important to note that while the topic references CAS number 32136-81-5, this identifier corresponds to 1-(4-hydroxyphenyl)-2-methoxyethanone. The correct CAS number for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2 . This compound is of significant interest in the pharmaceutical industry, primarily as a known impurity of the antibiotic flucloxacillin, where it is designated as "Flucloxacillin Impurity D".[1][2][3][4] Its role as a process-related impurity necessitates thorough characterization to ensure the quality and safety of the final drug product.[5]

This guide summarizes the available quantitative spectroscopic data (NMR, IR, MS), provides detailed experimental protocols for the cited analyses, and includes visualizations of relevant experimental workflows.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid |

| CAS Number | 3919-74-2 |

| Molecular Formula | C₁₁H₇ClFNO₃ |

| Molecular Weight | 255.63 g/mol |

| Appearance | White to cream or pale brown powder[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A reported ¹H NMR spectrum of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid synthesized in-house and dissolved in CDCl₃ showed the following chemical shifts (δ) in ppm:[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.87 | s | 3H | -CH₃ |

| 7.08 | t, J=8.8Hz | 1H | Ar-H |

| 7.33 | t, J=8.0Hz | 1H | Ar-H |

| 7.41-7.47 | m | 1H | Ar-H |

Expected ¹³C NMR Data

Infrared (IR) Spectroscopy

Specific IR data for this compound is not detailed in the available literature. However, the expected characteristic absorption bands for the functional groups present are:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C=O (Carboxylic acid) | 1760-1690 |

| C=N (Isoxazole) | ~1650 |

| C-Cl | 850-550 |

| C-F | 1400-1000 |

Mass Spectrometry (MS)

Detailed mass spectrometry data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not widely published. The molecular ion peak [M]⁺ would be expected at m/z 255, with an isotopic peak at m/z 257 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), followed by fragmentation of the isoxazole ring and the substituted phenyl ring.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A standard protocol for preparing a sample of a carboxylic acid for NMR analysis involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is generally used.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

-

The ground sample is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.

-

The KBr pellet is then placed in the sample holder of the FTIR instrument for analysis.

Mass Spectrometry (MS)

Method (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the analysis of a pharmaceutical impurity like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

References

An In-depth Technical Guide on the Natural Occurrence of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of the phenolic compound 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one. While its presence in the plant kingdom is noted, specific quantitative data and detailed experimental protocols for its isolation and analysis from natural sources are not extensively documented in readily available scientific literature. This guide consolidates the existing information on its natural source, proposes a biosynthetic pathway, and outlines generalized experimental methodologies for its study. Furthermore, it touches upon the biological activities of structurally related compounds to provide a broader context for future research.

Introduction

This compound, also known by its synonym 2-Methoxy-4'-hydroxyacetophenone, is a phenolic compound with the chemical formula C₉H₁₀O₃. Its structure features a hydroxyphenyl group attached to a methoxyethanone moiety. While this compound is commercially available and used in organic synthesis, its natural origins are of significant interest to researchers in pharmacognosy, natural product chemistry, and drug discovery.

It is important to distinguish this compound from the structurally similar and more widely studied compound, Dehydrozingerone. Although both are phenolic ketones, they are distinct molecules with different substitution patterns. This guide will focus exclusively on this compound.

Natural Occurrence

The primary documented natural source of this compound is the plant species Dioscorea japonica, a type of yam. Phytochemical studies of various Dioscorea species have revealed a rich diversity of secondary metabolites, including steroidal saponins, phenanthrenes, and other phenolic compounds[1][2][3][4][5]. While the presence of acetophenone derivatives in Dioscorea japonica has been reported, specific quantitative data for this compound in this plant is not available in the reviewed literature[1].

Table 1: Documented Natural Source of this compound

| Compound Name | Synonym(s) | Plant Species | Family | Plant Part | Reference(s) |

| This compound | 2-Methoxy-4'-hydroxyacetophenone | Dioscorea japonica | Dioscoreaceae | Not specified | [1] |

Proposed Biosynthetic Pathway

The biosynthesis of acetophenone derivatives in plants is understood to originate from the shikimate pathway, which is the primary route for the production of aromatic amino acids[6]. The proposed pathway for this compound likely involves a series of enzymatic reactions starting from L-phenylalanine. A key step is the β-oxidative chain-shortening of a cinnamic acid derivative[6].

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

As the primary literature detailing the specific isolation and quantification of this compound from Dioscorea japonica is not readily accessible, a generalized experimental protocol for the extraction and analysis of phenolic compounds from Dioscorea species is presented below. This protocol is based on established methodologies for similar compounds.

General Extraction and Fractionation

-

Plant Material Preparation: The plant material (e.g., tubers of Dioscorea japonica) is washed, dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Solvent Evaporation: The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Isolation and Purification

-

Column Chromatography: The fractions (particularly the ethyl acetate and n-butanol fractions, which are likely to contain phenolic compounds) are subjected to column chromatography over silica gel or Sephadex LH-20.

-

Preparative HPLC: Further purification of the isolated fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Identification and Quantification

-

Spectroscopic Analysis: The structure of the isolated compound is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Quantitative Analysis (HPLC):

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution system of water (often with a small percentage of formic acid or acetic acid) and methanol or acetonitrile.

-

Detection: A UV detector set at a wavelength determined from the UV spectrum of the pure compound (e.g., around 280 nm for phenolic compounds).

-

Quantification: A calibration curve is generated using a pure standard of this compound to quantify its concentration in the plant extracts.

-

Caption: Generalized workflow for the isolation and analysis of this compound.

Biological Activity of Related Compounds

Direct studies on the biological activity of this compound are limited. However, the broader class of acetophenones and related phenolic compounds exhibit a range of pharmacological effects. For instance, a synthesized derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated antioxidant and central nervous system activities, including anxiolytic-like and antidepressant-like effects in preclinical models. Other naturally occurring acetophenones are known to possess anti-inflammatory, antimicrobial, and antioxidant properties. These findings suggest that this compound may also possess interesting biological activities worthy of investigation.

Conclusion

This compound is a naturally occurring phenolic compound identified in Dioscorea japonica. While its presence in nature is confirmed, a significant gap exists in the scientific literature regarding its quantitative levels in this plant and specific, detailed protocols for its extraction and analysis. The proposed biosynthetic pathway, originating from the shikimate pathway, provides a framework for understanding its formation in plants. The generalized experimental protocols outlined in this guide offer a starting point for researchers interested in isolating and studying this compound. Given the diverse biological activities of related acetophenones, future research into the pharmacological properties of this compound is warranted and holds potential for the discovery of new therapeutic agents.

References

- 1. brieflands.com [brieflands.com]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Bioactive Metabolites of Dioscorea Species and Their Potential Applications in Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

This guide provides comprehensive information on 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one, a compound of interest for researchers, scientists, and professionals in drug development. The document covers its nomenclature, physicochemical properties, synthesis, and analytical methods, along with insights into its potential biological activities.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for clear identification and cross-referencing.

| Synonym | Source |

| 1-(4-hydroxyphenyl)-2-methoxyethanone | PubChem[1] |

| 2-Methoxy-4'-hydroxyacetophenone | Anax Laboratories[2] |

| 2-Methoxy-1-(4-hydroxyphenyl)ethanone | Echemi[3] |

| 4-Hydroxy-α-methoxyacetophenone | Echemi[3] |

| Acetophenone, 4′-hydroxy-2-methoxy- | CymitQuimica[4] |

| Ethanone, 1-(4-hydroxyphenyl)-2-methoxy- | SIELC Technologies[5] |

| CAS Number | 32136-81-5 |

| PubChem CID | 3015614 |

| EINECS Number | 250-929-2 |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| Appearance | Tan Solid | ChemicalBook[6] |

| Melting Point | 128-130 °C | Echemi[3] |

| Boiling Point (Predicted) | 315.6 ± 22.0 °C at 760 mmHg | Echemi[3] |

| Density (Predicted) | 1.168 ± 0.06 g/cm³ | Echemi[3] |

| pKa (Predicted) | 7.84 ± 0.15 | Echemi[3] |

| LogP | 0.968 | SIELC[5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methoxylation of an α-halo-4-hydroxyacetophenone derivative.[6] A general experimental protocol is detailed below.

Materials:

-

2-Bromo-1-(4-hydroxyphenyl)acetophenone

-

Methanol (reagent grade)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Ice

Procedure:

-

Dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol in a suitable reaction flask.

-

Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).

-

Slowly add 30 g of the methanolic NaOH solution dropwise to the solution of the starting material with stirring.

-

After the addition is complete, pour the reaction mixture into 30 g of ice water.

-

Adjust the pH of the aqueous mixture to 6 with a suitable acid (e.g., dilute HCl).

-

The product, α-methoxy-4-hydroxyacetophenone, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield a yellowish-green solid.

-

Confirm the purity and identity of the product using ¹H-NMR analysis.[6]

Diagram of Synthesis Workflow:

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase HPLC.[5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. The exact ratio of MeCN to water should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a common starting point for similar phenols is around 270-280 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solutions and the sample solution.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify the compound by comparing its peak area to a calibration curve generated from the standard solutions.

Potential Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural features suggest potential biological activities, particularly as an antioxidant and anti-inflammatory agent.[4] Research on structurally related compounds provides insights into possible mechanisms of action. For instance, certain chalcones and phenylpropanoids have been shown to modulate key inflammatory and oxidative stress pathways.[7][8]

Hypothesized Anti-Inflammatory Signaling Pathway:

Based on the activity of similar compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways are central to the expression of inflammatory mediators like cytokines and enzymes such as COX-2 and iNOS.

Caption: A diagram of a hypothesized anti-inflammatory signaling pathway for the compound.

Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound. Experimental validation through in vitro and in vivo models is required to confirm these potential therapeutic effects.

References

- 1. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. echemi.com [echemi.com]

- 4. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | 32136-81-5 [chemicalbook.com]

- 7. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one from 2-bromo-1-(4-hydroxyphenyl)acetophenone

Introduction

This document provides a detailed protocol for the synthesis of 1-(4-hydroxyphenyl)-2-methoxyethan-1-one, also known as 4-hydroxy-α-methoxyacetophenone, from its precursor, 2-bromo-1-(4-hydroxyphenyl)acetophenone. The reaction proceeds via a Williamson ether synthesis, a well-established and versatile method for forming ethers.[1][2] In this specific application, the methoxide ion acts as a nucleophile, displacing the bromide from the alpha-carbon of the acetophenone derivative in an SN2 reaction.[1] The resulting product is a valuable compound in organic synthesis.[3] This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Scheme

The synthesis involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-hydroxyphenyl)acetophenone by a methoxide ion.

-

Reactant: 2-bromo-1-(4-hydroxyphenyl)acetophenone (CAS: 2491-38-5)[4]

-

Reagent: Sodium Methoxide (formed in situ from Sodium Hydroxide and Methanol)

-

Product: this compound (CAS: 32136-81-5)[3]

-

By-product: Sodium Bromide

Experimental Protocol

This protocol is based on a general procedure for the synthesis of 1-(4-hydroxyphenyl)-2-methoxyacetophenone.[3]

Materials and Equipment:

-

2-bromo-1-(4-hydroxyphenyl)acetophenone

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Ice

-

Dilute acid (e.g., HCl or H₂SO₄) for pH adjustment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Methanolic NaOH Solution: Prepare a saturated solution of sodium hydroxide in methanol by dissolving 1 g of NaOH in 4.2 ml of methanol. For the reaction scale described, approximately 30 g of this solution will be needed.[3]

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol with stirring.[3]

-

Reaction: Cool the flask containing the starting material in an ice bath. Slowly add the methanolic sodium hydroxide solution dropwise to the stirred solution of the bromo-compound using a dropping funnel.[3] Maintain the temperature to control the exothermic reaction.

-

Quenching and Precipitation: Upon completion of the dropwise addition, pour the reaction mixture into 30 g of ice water.[3]

-

Neutralization: Carefully adjust the pH of the aqueous mixture to 6 using a dilute acid. The product, α-methoxy-4-hydroxyacetophenone, will precipitate out of the solution.[3]

-

Isolation and Drying: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts. Dry the filtered product to obtain a yellowish-green solid.[3]

Characterization: The purity and identity of the final product, this compound, can be confirmed by ¹H-NMR analysis.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Compound | Role | Molecular Weight ( g/mol ) | Mass / Volume | Moles (approx.) | Molar Ratio |

| 2-bromo-1-(4-hydroxyphenyl)acetophenone | Starting Material | 215.04[5] | 2.0 g | 0.0093 | 1 |

| Sodium Hydroxide | Base/Reagent | 40.00 | ~7.1 g | 0.178 | ~19 |

| Methanol | Solvent/Reagent | 32.04 | ~41 g | 1.28 | ~137 |

| This compound | Product | 166.17[6] | - | - | - |

Reaction Outcome

| Parameter | Value | Reference |

| Yield | ~85% | [3] |

| Appearance | Yellowish-green solid | [3] |

| Purity Check | ¹H-NMR | [3] |

Process Visualization

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle 2-bromo-1-(4-hydroxyphenyl)acetophenone, a lachrymator, with care in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

The reaction of sodium hydroxide with methanol is exothermic; ensure proper cooling and controlled addition.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 32136-81-5 [chemicalbook.com]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BROMO-2-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

Application Notes & Protocols: Catalytic Debenzylation for the Synthesis of 1-(4-hydroxyphenyl)-2-methoxyethanone

Introduction

The benzyl group (Bn) is a frequently utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability across a wide range of chemical conditions.[1] Its removal, or debenzylation, is a critical step in the final stages of synthesizing target molecules. Catalytic hydrogenolysis is a premier method for cleaving benzyl ethers, valued for its efficiency, clean reaction profiles, and the generation of volatile byproducts that are easily removed.[1][2]

This document provides detailed protocols for the catalytic debenzylation of 1-(4-benzyloxyphenyl)-2-methoxyethanone to yield 1-(4-hydroxyphenyl)-2-methoxyethanone, a key transformation in pharmaceutical and fine chemical synthesis. The protocols cover two primary methods: standard catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which employs a hydrogen donor in situ, offering a milder and often safer alternative.[1][2] Palladium-based catalysts, particularly palladium on carbon (Pd/C), are the most common and effective catalysts for this transformation.[1][3]

Reaction Parameters and Data Summary

The efficiency of catalytic debenzylation is influenced by several key parameters, including the choice of catalyst, catalyst loading, hydrogen source, solvent, temperature, and pressure. The following table summarizes typical conditions for the debenzylation of aryl benzyl ethers, which are directly applicable to the target substrate.

| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |

| 1-(benzyloxy)-4-methoxybenzene | 1% SiliaCat Pd(0) | H₂ (balloon) | Methanol (0.07 M) | RT | 1-2 | >98 (isolated yield) | [4] |

| 1-(benzyloxy)-4-methoxybenzene | 0.5% SiliaCat Pd(0) | H₂ (balloon) | Methanol (0.07 M) | RT | 1-2 | >98 (isolated yield) | [4] |

| General Aryl Benzyl Ether | 10% Pd/C (10 mol%) | H₂ (balloon) | Ethanol | RT | Overnight | ~100 (conversion) | [5] |

| General N-Benzyl Substrate | 10% Pd/C (equal weight) | Ammonium Formate | Methanol | Reflux | N/A | High | [1][2] |

| Challenging Benzyl Ether | 5% Pd/C + 20% Pd(OH)₂/C (1:1) | H₂ (15 kg) | Various | 70 | N/A | Complete | [6] |

Experimental Workflows & Reaction Scheme

The general workflow for catalytic debenzylation is a straightforward process involving reaction setup, monitoring, catalyst removal, and product isolation.

Caption: General experimental workflow for catalytic debenzylation.

The chemical transformation at the core of this process is the hydrogenolysis of the benzyl ether C-O bond.

Caption: Reaction scheme for the debenzylation of the target substrate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol outlines the standard procedure using palladium on carbon with hydrogen gas supplied by a balloon. It is suitable for most laboratory-scale syntheses.

Materials and Equipment:

-

1-(4-benzyloxyphenyl)-2-methoxyethanone (1.0 eq)

-

10% Palladium on Carbon (Pd/C), typically 5-10 mol%

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Vacuum/inert gas manifold

-

Hydrogen balloon

-

Celite®

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-(4-benzyloxyphenyl)-2-methoxyethanone (1.0 eq) in an appropriate volume of methanol or ethanol (e.g., to a concentration of ~0.1 M).[2]

-

Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[1]

-

Seal the flask with a septum.

-

-

Establishing Hydrogen Atmosphere:

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[2]

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

-

Wash the Celite® pad with a small amount of the reaction solvent to ensure complete product recovery.[1]

-

Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

If necessary, the crude 1-(4-hydroxyphenyl)-2-methoxyethanone can be purified by standard techniques such as column chromatography or recrystallization.[1]

-

Protocol 2: Catalytic Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[1] This method is particularly advantageous for laboratories not equipped for handling hydrogen gas and for substrates sensitive to acidic conditions that can sometimes arise with H₂/Pd-C.

Materials and Equipment:

-

1-(4-benzyloxyphenyl)-2-methoxyethanone (1.0 eq)

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄, 5.0 eq)

-

Solvent: Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Celite®

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Reaction:

-

Work-up and Isolation:

-

Upon completion, allow the mixture to cool to room temperature.[2]

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

-

Wash the filter cake with a small amount of methanol.[2]

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[2]

-

-

Purification:

-

The crude product can be purified by column chromatography or recrystallization as needed.

-

References

Application Notes and Protocols: 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one as a Versatile Intermediate in Organic Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to facilitate its application in research and drug development.

Introduction

This compound, also known as 2-methoxy-4'-hydroxyacetophenone, is a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive ketone and a phenolic hydroxyl group, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[3] This document focuses on its application in the synthesis of chalcones, a class of compounds known for their significant pharmacological activities, including anticancer properties.[2][4]

Application in the Synthesis of Anticancer Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds.[5] The synthesis of chalcones often involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde derivative.[5][6] this compound can be utilized as the acetophenone component in this reaction to generate chalcones with a characteristic substitution pattern that has been associated with anticancer activity.[2][7] These synthesized chalcones can induce apoptosis in cancer cells through various signaling pathways.[2][8]

A plausible synthetic route involves a two-step process:

-

O-alkylation of the phenolic hydroxyl group: This step enhances the lipophilicity and can modulate the biological activity of the final compound.

-

Claisen-Schmidt condensation: The resulting ketone undergoes condensation with a substituted benzaldehyde to form the chalcone backbone.

dot

Caption: Synthetic workflow for the preparation of bioactive chalcones.

Experimental Protocols

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Cesium bicarbonate (CsHCO₃)

-

Acetone or Acetonitrile (anhydrous)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (1.5 eq) or cesium bicarbonate.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

This protocol outlines the synthesis of a chalcone derivative from the O-alkylated intermediate.

Materials:

-

1-(4-(Alkoxyphenyl))-2-methoxyethan-1-one

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Dissolve the 1-(4-(alkoxyphenyl))-2-methoxyethan-1-one (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

To this stirred solution, add an aqueous solution of NaOH or KOH (2.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data

The following table summarizes representative yields for the synthesis of chalcone derivatives based on similar reactions reported in the literature. The actual yields may vary depending on the specific substrates and reaction conditions used.

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| O-Alkylation | 2,4-dihydroxyacetophenone | Alkyl halide, CsHCO₃, MeCN | 4-O-alkylated acetophenone | up to 95% | [9] |

| Claisen-Schmidt Condensation | 4-hydroxy acetophenone, substituted benzaldehyde | KOH, PEG-400 | 4'-hydroxy chalcone | 88-94% | [10] |

| Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde | NaOH, Ethanol | 1,3-Diphenylpropenone | 75-90% | [2] |

Mechanism of Action: Induction of Apoptosis

Chalcones exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent one.[2][8] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

dot

Caption: Generalized signaling pathway of chalcone-induced apoptosis.

Many chalcones have been shown to activate the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[11][12] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the intrinsic apoptotic pathway.[8] Furthermore, some chalcones can sensitize cancer cells to death receptor-mediated apoptosis (extrinsic pathway).[2] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2][13]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of biologically active compounds. Its application in the preparation of anticancer chalcones through straightforward and efficient protocols like O-alkylation and Claisen-Schmidt condensation highlights its potential in drug discovery and development. The resulting chalcone derivatives are promising candidates for further investigation as therapeutic agents that can induce apoptosis in cancer cells. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this key intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. archives.ijper.org [archives.ijper.org]

- 10. rjpbcs.com [rjpbcs.com]

- 11. pure.psu.edu [pure.psu.edu]

- 12. urotoday.com [urotoday.com]

- 13. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Methoxy-4'-hydroxyacetophenone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4'-hydroxyacetophenone, also known as Paeonol, is a phenolic compound of significant interest in medicinal chemistry. Extracted primarily from the root bark of Paeonia suffruticosa (Moutan Cortex), it has been a staple in traditional Chinese medicine for centuries. Modern research has begun to elucidate the molecular mechanisms behind its therapeutic effects, revealing a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes on its use in medicinal chemistry, along with specific experimental protocols to facilitate further research and drug development.

Application Notes

Anti-inflammatory Activity

2-Methoxy-4'-hydroxyacetophenone exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins (IL-1β, IL-6).[1][2] The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]

By inhibiting the phosphorylation of IκB kinase (IKK), Paeonol prevents the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB subunits p65 and p50.[1] This sequestration of NF-κB in the cytoplasm prevents the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, it suppresses the phosphorylation of key MAPK molecules, including p38 and c-Jun N-terminal kinases (JNK), further contributing to its anti-inflammatory profile.[1][3]

Antioxidant Activity

The phenolic hydroxyl group in 2-Methoxy-4'-hydroxyacetophenone's structure allows it to act as a potent antioxidant by donating a hydrogen atom to neutralize free radicals. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. Its efficacy has been evaluated in various in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values can vary between studies, it consistently demonstrates significant antioxidant potential.

Anticancer Activity

2-Methoxy-4'-hydroxyacetophenone has demonstrated promising anticancer activity against a range of cancer cell lines, including bladder, non-small-cell lung, and gastric cancers.[4][5][6] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[5][7] It has been shown to upregulate pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins.[5] Furthermore, it can inhibit key signaling pathways implicated in cancer progression, such as the STAT3/NF-κB pathway.[6]

Synthetic Intermediate in Drug Discovery

Beyond its intrinsic biological activities, 2-Methoxy-4'-hydroxyacetophenone serves as a valuable scaffold and starting material for the synthesis of novel bioactive compounds. A notable application is in the Claisen-Schmidt condensation reaction to synthesize chalcone derivatives.[8][9][10] Chalcones, a class of α,β-unsaturated ketones, are known for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 2-hydroxy-4-methoxy substitution pattern of Paeonol can be strategically modified to generate libraries of chalcone derivatives for structure-activity relationship (SAR) studies, aiming to develop more potent and selective therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of 2-Methoxy-4'-hydroxyacetophenone (Paeonol).

Table 1: Anticancer Activity of 2-Methoxy-4'-hydroxyacetophenone (Paeonol)

| Cancer Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |

| T24 (Bladder Cancer) | CCK-8 | 225 µg/mL | 48 h | [5] |

| J82 (Bladder Cancer) | CCK-8 | 124 µg/mL | 48 h | [5] |

| A549 (Non-Small-Cell Lung Cancer) | MTS | ~40-80 µg/mL | Not Specified | [6] |

| H1650 (Non-Small-Cell Lung Cancer) | MTS | ~40-80 µg/mL | Not Specified | [6] |

| H1975 (Non-Small-Cell Lung Cancer) | MTS | ~40-80 µg/mL | Not Specified | [6] |

| SGC-7901 (Gastric Cancer) | MTT | ~0.4-0.6 mg/mL | 48 h | [4] |

| Panc-1 (Pancreatic Cancer) | MTT | 175.2 µM | 72 h | [7] |

| Capan-1 (Pancreatic Cancer) | MTT | 90.9 µM | 72 h | [7] |

Table 2: Antioxidant Activity of 2-Methoxy-4'-hydroxyacetophenone (Paeonol)

| Assay | Radical Scavenging (%) at 601.79 µM | Reference |

| DPPH | 0.99 ± 2.21 | [11] |

| ABTS | 19.79 ± 2.35 | [11] |

Note: Direct IC50 values for antioxidant activity of the pure compound are not consistently reported across the literature; the data presented reflects percentage scavenging at a specific concentration.

Experimental Protocols

Protocol 1: Determination of Anticancer Activity by MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of 2-Methoxy-4'-hydroxyacetophenone on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]

Materials:

-

2-Methoxy-4'-hydroxyacetophenone (Paeonol)

-

Cancer cell line of interest (e.g., SGC-7901)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2-Methoxy-4'-hydroxyacetophenone in DMSO. Further dilute the stock solution with culture medium to achieve a series of desired final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[4]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Measurement of Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol describes the use of the Griess assay to quantify the inhibitory effect of 2-Methoxy-4'-hydroxyacetophenone on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

Materials:

-

2-Methoxy-4'-hydroxyacetophenone (Paeonol)

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C and 5% CO₂.[13]

-

Pre-treatment: Prepare various concentrations of 2-Methoxy-4'-hydroxyacetophenone in culture medium. Pre-treat the cells with these concentrations for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle + LPS), and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.[13]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.

Protocol 3: Synthesis of a 2-Methoxy-4'-hydroxyacetophenone Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of a chalcone derivative from 2-Methoxy-4'-hydroxyacetophenone and an aromatic aldehyde.[8][9][15]

Materials:

-

2-Methoxy-4'-hydroxyacetophenone (Paeonol)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-Methoxy-4'-hydroxyacetophenone and the selected aromatic aldehyde in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise to the reaction mixture. A color change and the formation of a precipitate may be observed.

-

Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Slowly add dilute HCl to the mixture with stirring until it becomes acidic. This will cause the chalcone product to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

-

Characterization: Dry the purified product and characterize it using appropriate analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its structure and purity.

Visualizations

Caption: Anti-inflammatory mechanism of 2-Methoxy-4'-hydroxyacetophenone.

Caption: Workflow for the synthesis of chalcone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of cell viability by MTT assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmpas.com [jmpas.com]

Application Note: HPLC-DAD-MS/MS Analysis of Hydroxylated Polymethoxyflavonoids in Citrus Peel Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification and quantification of hydroxylated polymethoxyflavonoids (OH-PMFs) from citrus peel extracts using High-Performance Liquid Chromatography with Diode-Array Detection and tandem Mass Spectrometry (HPLC-DAD-MS/MS). OH-PMFs, a class of flavonoids found predominantly in citrus peels, have garnered significant interest due to their potent anti-cancer and anti-inflammatory properties.[1][2] This document outlines detailed procedures for sample preparation, instrument configuration, and data analysis, and includes a representative signaling pathway affected by these bioactive compounds.

Introduction